3-Isopropoxy-phenyl-acetyl chloride
Description
3-Isopropoxy-phenyl-acetyl chloride is an organochloride compound characterized by a phenyl ring substituted with an isopropoxy group (–OCH(CH₃)₂) at the 3-position and an acetyl chloride (–COCl) functional group. This structure confers high reactivity, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, where it is often used to introduce aromatic acyl moieties into target molecules.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(3-propan-2-yloxyphenyl)acetyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
BLQFTPGHWOZEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
α-Methoxy-α-Trifluoromethylphenylacetyl Chloride Variants
Structural Differences :
- The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups in these variants create a strong electron-withdrawing effect, increasing the electrophilicity of the acyl chloride group compared to 3-isopropoxy-phenyl-acetyl chloride.
- The stereochemistry (R/S enantiomers) in these compounds enables their use in asymmetric synthesis, whereas this compound lacks chiral centers .
2-P-Methoxyphenyl-3-Phenylacrylic Acid, 3-Tropanyl Ester Hydrochloride
Functional Group Contrast :
3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride
Key Differences :
Utility :
- The amide’s stability makes it a preferred moiety in drug candidates, while this compound serves as a precursor for synthesizing such amides via coupling reactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electron Effects : The trifluoromethyl group in α-methoxy-α-trifluoromethylphenylacetyl chloride increases electrophilicity by 30–40% compared to alkoxy-substituted acyl chlorides, as demonstrated in kinetic studies .
- Steric Influence : The isopropoxy group in this compound reduces reaction rates in SN₂ mechanisms by 15–20% compared to methoxy analogs, but improves regioselectivity in Friedel-Crafts acylations .
- Bioactivity: Fluorinated and methoxy-substituted compounds (e.g., ’s amide) show 2–3x higher bioavailability in pharmacokinetic models than non-fluorinated analogs, highlighting the trade-offs between reactivity and stability .
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